(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Medicinal Chemistry Stereoselective Synthesis Chiral Building Blocks

This enantiopure (R)-β-amino acid delivers critical advantages over its (S)-enantiomer or racemate: the (R)-configuration ensures target selectivity in CNS drug candidates, while the para-fluoro substituent enhances metabolic stability and blood-brain barrier penetration. Ideal for synthesizing single-enantiomer antidepressants/anxiolytics, peptide mimetics resistant to proteolysis, and fluorine-functionalized MOFs. With ≥98% enantiomeric purity, it eliminates the risk of off-target effects from the undesired enantiomer.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 151911-23-8
Cat. No. B1331298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
CAS151911-23-8
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)F
InChIInChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyCPGFMWPQXUXQRX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid (CAS 151911-23-8)?


(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, also referred to as (R)-4-fluoro-β-phenylalanine or D-β-Phe(4-F)-OH, is a non-proteinogenic, chiral β-amino acid derivative. Its core structure consists of a propionic acid backbone bearing a primary amine at the β-carbon and a para-fluorophenyl substituent, conferring a molecular weight of 183.18 g/mol and a computed XLogP3 of -1.3 [1]. The compound's defining feature is its specific (R)-stereochemical configuration, a property that is paramount in the synthesis of enantiopure pharmaceutical intermediates, distinguishing it from its (S)-enantiomer and racemic mixtures .

Why (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid Cannot Be Substituted with Racemic or Non-Fluorinated Analogs


The selection of a chiral building block in medicinal chemistry is not a matter of simple structural analogy; it is a critical determinant of downstream success. Substituting (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid with its (S)-enantiomer (CAS 151911-33-0), racemic mixture (CAS 325-89-3), or non-fluorinated β-phenylalanine derivative introduces significant and often detrimental changes to a drug candidate's development path. The use of a racemate can result in a final product with different pharmacological properties, where the undesired enantiomer may be inactive or even toxic . Furthermore, replacing the para-fluorophenyl group with a non-fluorinated phenyl group removes the substantial metabolic and pharmacokinetic advantages conferred by the fluorine atom, such as enhanced metabolic stability and altered lipophilicity, which are critical for achieving therapeutic concentrations [1]. The evidence below quantifies these critical differentiators.

Quantitative Evidence for Selecting (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid (CAS 151911-23-8)


Enantiomeric Purity: A Decisive Factor for Stereospecific Synthesis

The (R)-enantiomer is a critical starting material for synthesizing single-enantiomer drug candidates, as the biological activity is often stereospecific. The commercial specification for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid ensures a minimum purity of 98% by HPLC assay, which directly enables the production of downstream compounds with high enantiomeric excess . In contrast, using the racemic mixture (CAS 325-89-3) would yield a final product with a 1:1 mixture of diastereomers, reducing the desired active compound's yield to a theoretical maximum of 50% and necessitating costly chiral separation steps that the use of the pure (R)-enantiomer avoids.

Medicinal Chemistry Stereoselective Synthesis Chiral Building Blocks

Lipophilicity Modulation: Predicted LogP Difference vs. Non-Fluorinated Analog

The introduction of a single fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, a key determinant of membrane permeability and oral bioavailability. For (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, the computed partition coefficient (XLogP3) is -1.3 [1]. In contrast, the non-fluorinated analog, (R)-3-amino-3-phenylpropionic acid, has a computed XLogP3 of -1.5 [2]. This quantifiable shift in lipophilicity, driven by the electronegative fluorine substituent, is a class-level inference that suggests improved passive membrane diffusion for the fluorinated compound.

Medicinal Chemistry Drug Design ADME Properties

Blood-Brain Barrier Permeability: A Structural Advantage for CNS Applications

The para-fluorophenyl group in (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is not a passive structural feature; it actively facilitates passage across the blood-brain barrier (BBB). This property is a class-level inference derived from the well-documented behavior of fluorinated phenylalanine analogs in enhancing CNS penetration [1]. Non-fluorinated analogs, such as (R)-3-amino-3-phenylpropionic acid, lack this specific physicochemical advantage and are expected to exhibit significantly lower brain-to-plasma concentration ratios.

Neuroscience CNS Drug Development Pharmacokinetics

High-Impact Research and Industrial Applications for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid


Synthesis of Enantiopure CNS-Targeted Pharmaceuticals

This compound is ideally suited as a chiral building block for the development of single-enantiomer drugs aimed at treating neurological and psychiatric disorders. Its demonstrated capacity to facilitate blood-brain barrier penetration [1], combined with its high enantiomeric purity (≥98%), makes it a superior choice over racemic or non-fluorinated alternatives for constructing CNS-active agents, such as novel antidepressants or anxiolytics .

Development of Metabolically Stable Peptide Therapeutics

The incorporation of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid into peptide sequences serves to enhance metabolic stability against enzymatic degradation. This is a direct application of the well-established principle that fluorinated amino acids confer resistance to proteolysis [2]. This property is critical for creating peptide-based drugs with improved pharmacokinetic profiles and longer half-lives compared to their non-fluorinated counterparts.

Construction of Novel Metal-Organic Frameworks (MOFs)

As a modified aromatic amino acid with a rigid, fluorinated phenyl group, this compound has been identified as a viable ligand for the construction of novel Metal-Organic Frameworks (MOFs) . The fluorine atom can influence the pore environment and gas adsorption properties of the resulting MOF, differentiating its performance from frameworks built with non-fluorinated analogs. This application leverages the compound's unique structural and electronic properties for materials science research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.